molecular formula C7H9NO B151221 (2-methylpyridin-3-yl)methanol CAS No. 56826-61-0

(2-methylpyridin-3-yl)methanol

Cat. No.: B151221
CAS No.: 56826-61-0
M. Wt: 123.15 g/mol
InChI Key: PRMLMDSFLIHHSO-UHFFFAOYSA-N
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Description

(2-methylpyridin-3-yl)methanol: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the second position and a methanol group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methylpyridin-3-yl)methanol typically involves the reaction of 2-methylpyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-methylpyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form (2-Methyl-pyridin-3-yl)-methane.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: (2-Methyl-pyridin-3-yl)-methanal or (2-Methyl-pyridin-3-yl)-methanoic acid.

    Reduction: (2-Methyl-pyridin-3-yl)-methane.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: (2-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • (2-Methyl-pyridin-3-yl)-hydrazine
  • Methyl-(2-methyl-pyridin-3-yl)-amine
  • 4-(2-Methyl-pyridin-3-yl)-2-methylsulfanyl-pyrimidine

Comparison:

  • (2-Methyl-pyridin-3-yl)-hydrazine: This compound has a hydrazine group instead of a methanol group, which significantly alters its reactivity and potential applications.
  • Methyl-(2-methyl-pyridin-3-yl)-amine: The presence of an amine group instead of a methanol group changes its chemical properties and biological activities.
  • 4-(2-Methyl-pyridin-3-yl)-2-methylsulfanyl-pyrimidine: This compound contains a pyrimidine ring and a methylsulfanyl group, making it structurally more complex and potentially more versatile in its applications.

Uniqueness: (2-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMLMDSFLIHHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307124
Record name (2-Methyl-pyridin-3-yl)-methanol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56826-61-0
Record name 56826-61-0
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Record name (2-Methyl-pyridin-3-yl)-methanol
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Record name (2-methylpyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 2-methylnicotinate (1.50 g, 9.09 mmol) in freshly distilled THF (100 mL) at 0° C. was added diisobutylaluminum hydride (11.2 mL of a 1.5M solution in toluene, 16.9 mmol). The solution was stirred for 6 h at 0° C. and then warmed to ambient temperature. After 1 h, the solution was cooled in an ice bath and 1N HCl (75 mL) was added to quench the reaction. The mixture was made alkaline with aqueous NaOH (pH=8.5), filtered, and the solvents were concentrated under reduced pressure. The resulting aqueous solution was partitioned between CHCl3 and saturated aqueous NaHCO3. The organic layer was separated, and the aqueous layer was washed with additional CHCl3 (5×40 mL). The organic layers were combined, dried (MgSO4), and evaporated under reduced pressure. 3-Hydroxymethyl-2-methylpyridine was obtained as a slightly amber oil and was used in the next step without purification (TLC: Rf =0.40 (5% MeOH:CH2Cl2)).
Quantity
1.5 g
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100 mL
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75 mL
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Synthesis routes and methods II

Procedure details

Using General Procedure B: To a stirred solution of 2-methyl-pyridine-3-carbaldehyde (75 mg, 0.62 mmol), N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine (246 mg, 0.62 mmol) and AcOH (40 uL, 0.62 mmol) in THF (6.2 mL) was added NaBH(OAc)3 (394 mg, 1.86 mmol) and the mixture was stirred at room temperature overnight. Purification of the crude white foam (280 mg) by column chromatography on silica gel (200:3:1—CH2Cl2:MeOH:NH4OH) afforded the desired product (116 mg, 37%) as a colorless syrup.
Quantity
75 mg
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reactant
Reaction Step One
Name
N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine
Quantity
246 mg
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40 μL
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394 mg
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6.2 mL
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Yield
37%

Synthesis routes and methods III

Procedure details

To 2-Methylnicotinic acid (1.00 g, 7.29 mmol) was added BH3.THF (1.0 m in THF, 18 mL, 18 mmol) and the resultant mixture was heated to 80° C. for 20 hours. MeOH (6 mL) was added and the mixture was heated to 80° C. for an additional 2 hours before being cooled to room temperature and concentrated under reduced pressure. The resultant crude syrup was repeatedly dissolved in MeOH (5 mL) and concentrated (3×). Purification by column chromatography on silica gel (4:1—EtOAc:Hexanes) afforded the desired alcohol (700 mg, 80%) as a white solid. 1H NMR (CDCl3) δ 1.96 (t, 1H, J=5.4 Hz), 2.73 (s, 3H), 4.81 (d, 2H, J=5.4 Hz), 7.32 (dd, 1H, J=7.8, 6.3 Hz), 8.03 (d, 1H, J=7.8 Hz), 8.73 (d, 1H, J=5.7 Hz).
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1 g
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18 mL
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resultant mixture
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6 mL
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Yield
80%

Synthesis routes and methods IV

Procedure details

To a slurry of lithium aluminum hydride (500 mg, 13.2 mmol) in anhydrous tetrahydrofuran (45 mL) at 0° C. under nitrogen was added dropwise a solution of methyl 2-methylnicotinate (17, 1.0 g, 6.6 mmol) in anhydrous tetrahydrofuran (5 mL). After 1 h the suspension was diluted with water (1 mL) and 6 N NaOH solution (5 mL). The precipitate was removed by vacuum filtration and the filtrate was dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to provide the title compound as a light yellow oil: 1H NMR (300 MHz) 8.37 (d, J=4.9 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 7.14 (dd, J=7.6 Hz, 4.9 Hz, 1H), 4.72 (s, 2H), 2.95-2.74 (bs, 1H), 2.53 (s, 3H) ppm.
Quantity
500 mg
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1 g
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reactant
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45 mL
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5 mL
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1 mL
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5 mL
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Synthesis routes and methods V

Procedure details

Ethyl 2-methylnicotinate 18-1 (257 mg) was mixed with dichloromethane (4 ml) and to the mixture at −78° C. was added dropwise 1 M diisobutyl aluminium hydride (4 ml), followed by siring for 1 hour. The reaction was quenched with methanol and to the mixture was added aqueous Rochel solution (20 ml), followed by stirring for 2 hours. The resulting mixture was extracted with dichloromethane, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was column-chromatographed (ethyl acetate/hexane=1/1) to yield the compound 18-2 (166 mg, 87%).
Quantity
257 mg
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4 mL
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solvent
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4 mL
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Yield
87%

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